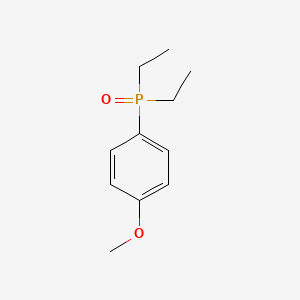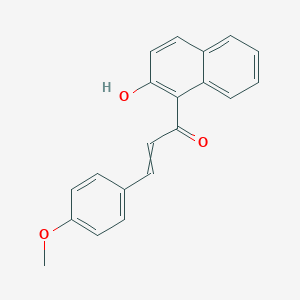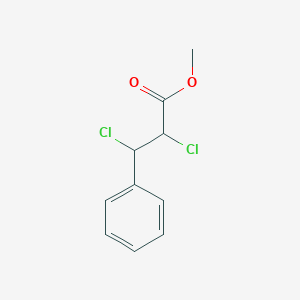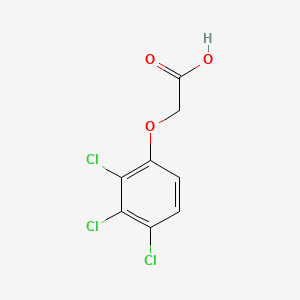
2-Methyl-1,4-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,4-dithiane is an organosulfur compound with the molecular formula C5H10S2. It is a derivative of 1,4-dithiane, where a methyl group is substituted at the second position. This compound is part of the dithiane family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-dithiane can be synthesized through the alkylation of 1,2-ethanedithiol with 2-bromo-2-methylpropane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol groups, followed by the addition of the alkyl halide to form the dithiane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation or crystallization to obtain the desired product.
化学反应分析
Types of Reactions
2-Methyl-1,4-dithiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The methyl group and the sulfur atoms in the dithiane ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various alkylated dithiane derivatives.
科学研究应用
2-Methyl-1,4-dithiane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of dithiane derivatives in drug development, particularly for their ability to modulate biological pathways.
作用机制
The mechanism of action of 2-Methyl-1,4-dithiane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in biological systems where they may interact with enzymes or receptors.
相似化合物的比较
Similar Compounds
1,4-Dithiane: The parent compound, which lacks the methyl substitution.
1,3-Dithiane: Another isomer with different reactivity and applications.
1,2-Dithiolane: A related compound with a five-membered ring structure.
Uniqueness
2-Methyl-1,4-dithiane is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This substitution can enhance the compound’s stability and make it more suitable for specific synthetic applications compared to its non-methylated counterparts .
属性
CAS 编号 |
36673-99-1 |
|---|---|
分子式 |
C5H10S2 |
分子量 |
134.3 g/mol |
IUPAC 名称 |
2-methyl-1,4-dithiane |
InChI |
InChI=1S/C5H10S2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3 |
InChI 键 |
JMDYHOLGUWKACX-UHFFFAOYSA-N |
规范 SMILES |
CC1CSCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)




![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)



![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)



